molecular formula C8H8N4 B8603707 3-(Pyridin-3-yl)-1H-pyrazol-4-amine

3-(Pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B8603707
M. Wt: 160.18 g/mol
InChI Key: ORALIAJAUQBVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-1H-pyrazol-4-amine typically involves the condensation of a pyridine derivative with a pyrazole derivative. One common method involves the reaction of 3-aminopyridine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

3-(Pyridin-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:

    Pyrazolo[3,4-b]pyridines: These compounds also contain a pyrazole and a pyridine ring but differ in the position of the nitrogen atoms.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar structure but include an additional nitrogen atom in the ring system.

    Quinolines: These compounds contain a fused benzene and pyridine ring, offering different biological activities.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to participate in diverse chemical reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-pyridin-3-yl-1H-pyrazol-4-amine

InChI

InChI=1S/C8H8N4/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12)

InChI Key

ORALIAJAUQBVQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.